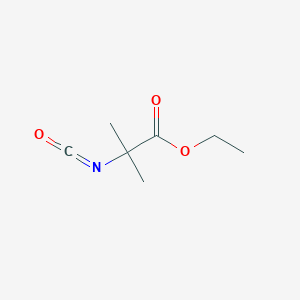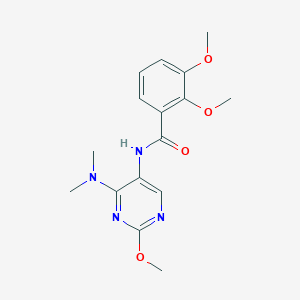![molecular formula C24H21FN6OS B2363502 2-((9-(4-フルオロフェニル)ピラゾロ[1,5-a][1,2,4]トリアゾロ[3,4-c]ピラジン-3-イル)チオ)-N-メシチルアセトアミド CAS No. 1207032-21-0](/img/no-structure.png)
2-((9-(4-フルオロフェニル)ピラゾロ[1,5-a][1,2,4]トリアゾロ[3,4-c]ピラジン-3-イル)チオ)-N-メシチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of different heterocyclic precursors, possibly involving steps like nucleophilic substitution, condensation, or cyclization . Without specific information on the compound, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a bicyclic structure containing two nitrogen atoms in each ring. It also has a thioether (R-S-R’) linkage and an acetamide (CH3CONH2) group .Chemical Reactions Analysis
As a heterocyclic compound, it might undergo reactions typical for such compounds, like electrophilic and nucleophilic substitution, depending on the exact substituents present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure, including the nature and position of its substituents. Properties like solubility, melting point, boiling point, etc., can be predicted using various computational chemistry methods .科学的研究の応用
- 用途: ピラゾロ[1,5-a]ピリミジン(PP)ファミリーは、本化合物も含め、調整可能な光物理的特性を示します。 これらの化合物は、生体イメージングのための光プローブとして役立ち、研究者は細胞構造とダイナミクスを視覚化できます .
- 用途: 化合物1(本化合物の誘導体)は、乳がん細胞と子宮頸がん細胞の両方で細胞周期停止とアポトーシスを誘導します。 これは、潜在的な抗がん特性を示唆しています .
- 用途: 本化合物または関連誘導体は、抗菌活性を示す可能性があります。 さらなる研究では、特定の細菌や真菌に対する有効性を調べることができます .
- 用途: ピラゾロ[3,4-d]ピリミジン骨格を特徴とする本化合物の誘導体は、新規CDK2阻害剤として設計されました。 それらの癌細胞株に対する増殖阻害効果は、さらなる調査が必要です .
蛍光プローブおよびイメージング剤
細胞周期調節とアポトーシス
抗菌活性
CDK2阻害
材料科学および有機エレクトロニクス
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from G1 phase to S phase . This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death . This is particularly significant in the context of cancer treatment, where the aim is to halt the uncontrolled proliferation of cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It has also shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-fluoroaniline", "2,3-dichloropyrazine", "sodium azide", "copper(I) iodide", "mesityl chloride", "thiourea", "acetic anhydride", "triethylamine", "sodium hydroxide", "N,N-dimethylformamide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-fluoroaniline is reacted with 2,3-dichloropyrazine in the presence of sodium azide and copper(I) iodide to form the intermediate compound 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is reacted with thiourea in the presence of acetic anhydride and triethylamine to form the intermediate compound 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol.", "Step 3: Synthesis of 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol is reacted with mesityl chloride in the presence of sodium hydroxide and N,N-dimethylformamide to form the intermediate compound 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide." ] } | |
CAS番号 |
1207032-21-0 |
分子式 |
C24H21FN6OS |
分子量 |
460.53 |
IUPAC名 |
2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H21FN6OS/c1-14-10-15(2)22(16(3)11-14)26-21(32)13-33-24-28-27-23-20-12-19(17-4-6-18(25)7-5-17)29-31(20)9-8-30(23)24/h4-12H,13H2,1-3H3,(H,26,32) |
InChIキー |
QKLYRFGCBUYCEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2363420.png)
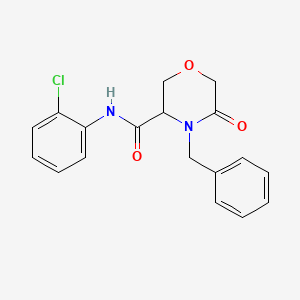
![4-methoxy-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363424.png)
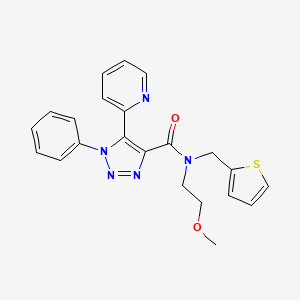
![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)
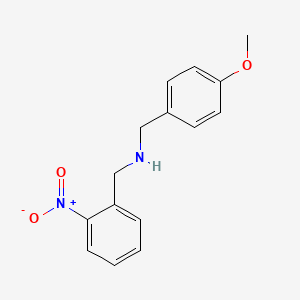
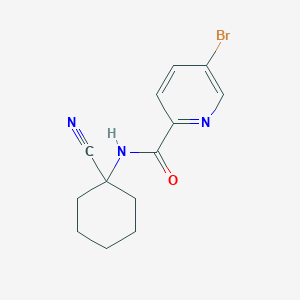
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2363436.png)
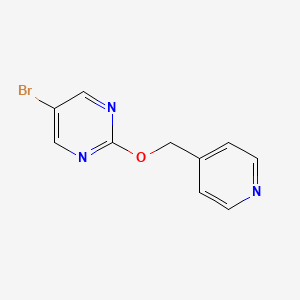
![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2363438.png)
